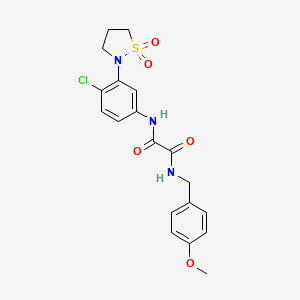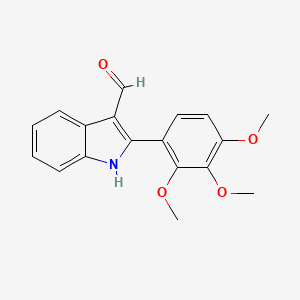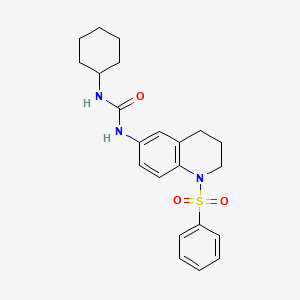
3-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a derivative of benzoxazin, a type of organic compound that has been found to have various biological activities . It has been identified as a potassium channel activator and anti-inflammatory agent .
Synthesis Analysis
The synthesis of this compound involves a multi-stage process, starting from 5-oxo-tetrahydrofuran-2-carboxylic acid . The use of a base such as DBU (1,8-diazabicyclo [5.4.0]undec-7-ene) is critical for achieving a regioselective O-alkylation of 2-aminophenols with 2-bromoalkanoates to give an acyclic intermediate . This intermediate subsequently undergoes an intermolecular amidation reaction to furnish the desired 2-alkyl-3,4-dihydro-3-oxo-2H-1,4-benzoxazines .Molecular Structure Analysis
The molecular formula of this compound is C10H9NO4 . Its average mass is 207.183 Da and its monoisotopic mass is 207.053162 Da .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include O-alkylation of 2-aminophenols with 2-bromoalkanoates and an intermolecular amidation reaction . These reactions are critical for the formation of the benzoxazin structure .Scientific Research Applications
Heterocyclic Building Blocks
This compound is used as a heterocyclic building block in chemical synthesis . Heterocyclic compounds are widely used in many areas of chemistry, including drug discovery, due to their unique structures and properties.
Inhibitor Design
The compound has been used in the design and synthesis of novel spiro derivatives as potent and reversible Monoacylglycerol Lipase (MAGL) inhibitors . MAGL inhibitors have potential therapeutic applications in a variety of conditions, including cancer, pain, and neuroinflammatory diseases.
Herbicidal Activity
A structurally similar compound, 2-(7-fluoro-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)isoindoline-1,3-diones, has been synthesized and evaluated for its herbicidal activity . This suggests that “3-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)propanoic acid” could potentially be modified and evaluated for similar applications.
Integrin Inhibition
There is a patent that describes the use of similar compounds as integrin inhibitors . Integrins are a family of proteins that play a role in cell adhesion and signaling, and they are a target for drug development in a variety of diseases, including cancer.
BET Bromodomain Inhibition
The compound has been used in the synthesis of derivatives that act as BET bromodomain inhibitors . BET bromodomains are a class of proteins that recognize acetylated lysine residues and are implicated in a variety of diseases, including cancer and inflammation.
Prostatic Acid Phosphatase (PAP) Activation
The compound has been used in the design and synthesis of new chemotherapeutic agents for prostatic carcinoma based on phosphorylated agents which might be enzyme-activated to cytotoxicity . This suggests that “3-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)propanoic acid” could potentially be used in the development of new treatments for prostate cancer.
Mechanism of Action
Target of Action
Similar compounds have been shown to inhibit cox-1 and cox-2 enzymes .
Mode of Action
Based on the structure and activity of similar compounds, it may interact with its targets, possibly cox enzymes, leading to changes in their activity .
Biochemical Pathways
If it does inhibit cox enzymes as suggested, it could affect the synthesis of prostaglandins, leading to downstream effects on inflammation and pain signaling .
Result of Action
If it does inhibit cox enzymes, it could potentially reduce inflammation and pain .
Future Directions
properties
IUPAC Name |
3-(3-oxo-4H-1,4-benzoxazin-6-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO4/c13-10-6-16-9-3-1-7(2-4-11(14)15)5-8(9)12-10/h1,3,5H,2,4,6H2,(H,12,13)(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KABSKLUTMYWZHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=C(O1)C=CC(=C2)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[4-(5-Bromofuran-2-carbonyl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2954275.png)

![N-(2-cyclohex-1-en-1-ylethyl)-1-[7-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide](/img/structure/B2954277.png)
![4-[2-(4-Methoxyphenyl)-2-oxoethyl]sulfanyl-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-2-one](/img/structure/B2954278.png)

![3-(3-chlorophenyl)-5-[(2-ethyl-1H-imidazol-1-yl)methyl]-1,2,4-oxadiazole](/img/structure/B2954280.png)
![3-methoxy-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)naphthalene-2-carboxamide](/img/structure/B2954281.png)

![methyl N-[4-(4-methylpiperazin-1-yl)sulfonylphenyl]carbamate](/img/structure/B2954289.png)


![N-(5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2954294.png)

![N-(3,4-dimethoxyphenyl)-2-{[2-(4-fluorophenyl)-5-phenyl-1H-imidazol-4-yl]sulfanyl}acetamide](/img/structure/B2954298.png)